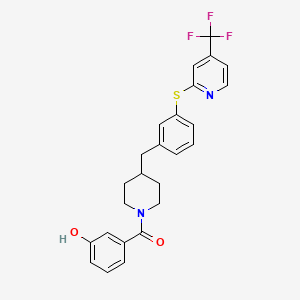
Magl-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exhibits an inhibitory concentration half-maximal (IC50) value of 2.5 ± 0.4 nM for human MAGL (hMAGL) . MAGL is a serine hydrolase enzyme involved in the hydrolysis of monoacylglycerols into free fatty acids and glycerol, playing a crucial role in the endocannabinoid system by regulating the levels of 2-arachidonoylglycerol (2-AG) .
化学反応の分析
Magl-IN-8 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: Common reagents used in substitution reactions include halogenating agents and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the formation of its constituent parts.
科学的研究の応用
Magl-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.
Biology: Helps in understanding the role of MAGL in the endocannabinoid system and its impact on various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting MAGL for various therapeutic purposes.
作用機序
Magl-IN-8 exerts its effects by inhibiting the activity of monoacylglycerol lipase. This inhibition leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), which is an endogenous agonist of cannabinoid receptors 1 and 2 (CB1R and CB2R). The inhibition of MAGL also reduces the production of arachidonic acid and its downstream eicosanoids, thereby modulating inflammatory and neuroprotective pathways .
類似化合物との比較
Magl-IN-8 is compared with other similar compounds such as:
Magl-IN-9: Another reversible inhibitor of MAGL with an IC50 value of 2.7 nM.
Magl-IN-10: Exhibits favorable ADME properties and low in vivo toxicity, applicable in cancer and neurological disorder studies.
Magl-IN-11:
This compound stands out due to its potent inhibitory activity and specific applications in studying the endocannabinoid system and related therapeutic areas.
特性
分子式 |
C25H23F3N2O2S |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
(3-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-10-29-23(16-20)33-22-6-1-3-18(14-22)13-17-8-11-30(12-9-17)24(32)19-4-2-5-21(31)15-19/h1-7,10,14-17,31H,8-9,11-13H2 |
InChIキー |
DKZSLMUJNIBFIE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















